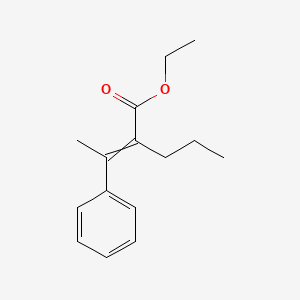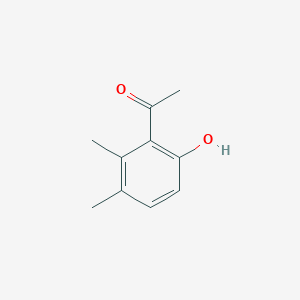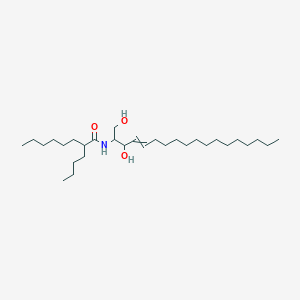
2-Butyl-N-(1,3-dihydroxyoctadec-4-EN-2-YL)octanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyl-N-(1,3-dihydroxyoctadec-4-en-2-yl)octanamide is a complex organic compound with the molecular formula C30H59NO3 It is characterized by the presence of a butyl group, a dihydroxyoctadecyl chain, and an octanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-N-(1,3-dihydroxyoctadec-4-en-2-yl)octanamide typically involves the reaction of a butylamine derivative with a dihydroxyoctadecyl precursor under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography would be employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butyl-N-(1,3-dihydroxyoctadec-4-en-2-yl)octanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The double bond in the octadecyl chain can be reduced to form a saturated compound.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like thionyl chloride (SOCl2) or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
2-Butyl-N-(1,3-dihydroxyoctadec-4-en-2-yl)octanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular signaling and membrane structure.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Butyl-N-(1,3-dihydroxyoctadec-4-en-2-yl)octanamide involves its interaction with specific molecular targets and pathways. It may act by modulating the activity of enzymes or receptors involved in cellular processes. The hydroxyl groups and the amide moiety play a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1,3-dihydroxyoctadec-4-en-2-yl)dodecanamide
- N-(1,3-dihydroxyoctadec-4-en-2-yl)docosanamide
- N-(1,3-dihydroxyoctadec-4-en-2-yl)hexadecanamide
Uniqueness
2-Butyl-N-(1,3-dihydroxyoctadec-4-en-2-yl)octanamide is unique due to the presence of the butyl group and the specific arrangement of hydroxyl and amide functionalities. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
797752-92-2 |
|---|---|
Formule moléculaire |
C30H59NO3 |
Poids moléculaire |
481.8 g/mol |
Nom IUPAC |
2-butyl-N-(1,3-dihydroxyoctadec-4-en-2-yl)octanamide |
InChI |
InChI=1S/C30H59NO3/c1-4-7-10-12-13-14-15-16-17-18-19-20-22-25-29(33)28(26-32)31-30(34)27(23-9-6-3)24-21-11-8-5-2/h22,25,27-29,32-33H,4-21,23-24,26H2,1-3H3,(H,31,34) |
Clé InChI |
HYXWJXLSOSXILP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)C(CCCC)CCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



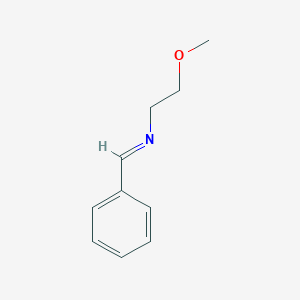
![6,7-Dihydro-5H-indeno[2,1-c]isoquinolin-5-one](/img/structure/B12519724.png)
![6-(4-Chlorophenyl)-3-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12519728.png)
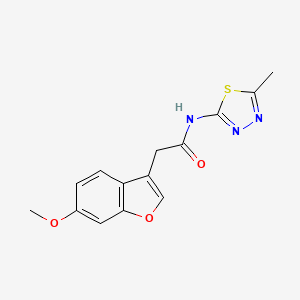
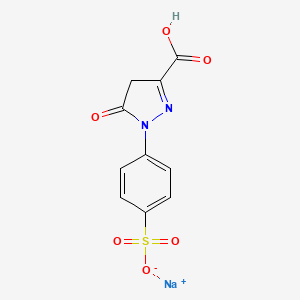
![Benzonitrile, 2-[6-(2-methoxyphenyl)-3-hexene-1,5-diynyl]-](/img/structure/B12519748.png)
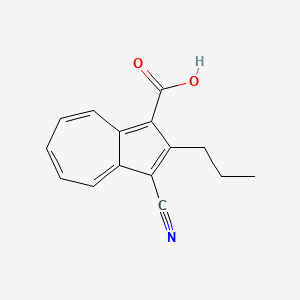
![Urea, N,N'-bis[4-(4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)butyl]-](/img/structure/B12519767.png)
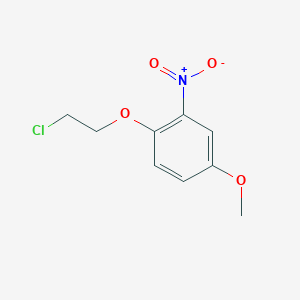
![tert-Butyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B12519782.png)
